molecular formula C12H20N2O2 B14195984 5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 831220-22-5

5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14195984
CAS No.: 831220-22-5
M. Wt: 224.30 g/mol
InChI Key: ZZCRRJHYQFPCOX-UHFFFAOYSA-N
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Description

5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction proceeds as follows:

    Reactants: An aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea.

    Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 80-100°C).

    Procedure: The reactants are mixed and heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and can improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under mild conditions.

Major Products

    Oxidation: Pyrimidine derivatives with various functional groups.

    Reduction: Dihydropyrimidine analogs.

    Substitution: Substituted pyrimidine compounds with different functional groups.

Scientific Research Applications

5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-pent-2-en-2-yl-1H-benzimidazole: A compound with a similar structure but different functional groups.

    5-ethyl-5-methyldihydropyrimidine-2,4(1H,3H)-dione: Another dihydropyrimidine derivative with different alkyl groups.

Uniqueness

5-(Pent-2-en-3-yl)-5-propyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific alkyl substituents, which can influence its chemical reactivity and biological activity. The presence of the pent-2-en-3-yl and propyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

CAS No.

831220-22-5

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

5-pent-2-en-3-yl-5-propyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H20N2O2/c1-4-7-12(9(5-2)6-3)8-13-11(16)14-10(12)15/h5H,4,6-8H2,1-3H3,(H2,13,14,15,16)

InChI Key

ZZCRRJHYQFPCOX-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CNC(=O)NC1=O)C(=CC)CC

Origin of Product

United States

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